molecular formula C9H10N2OS B1271874 (4-Acetylphenyl)thiourea CAS No. 71680-92-7

(4-Acetylphenyl)thiourea

Cat. No.: B1271874
CAS No.: 71680-92-7
M. Wt: 194.26 g/mol
InChI Key: VVIUKYOXYSWCOF-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has garnered attention due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Biochemical Analysis

Biochemical Properties

(4-Acetylphenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage . Furthermore, it impacts cellular metabolism by inhibiting enzymes like glucose-6-phosphatase, which plays a crucial role in glucose homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, this compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy over time . Long-term studies have shown that this compound can maintain its protective effects against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant activity and improved glucose metabolism . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at moderate doses, and adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphatase and acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties also play a role in modulating redox balance and reducing oxidative stress in cells . These interactions contribute to the overall metabolic effects of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature allows it to accumulate in cellular membranes, enhancing its accessibility to target enzymes and biomolecules . This distribution pattern contributes to the compound’s efficacy in exerting its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and cellular membranes, where it interacts with target enzymes and proteins . Post-translational modifications, such as acetylation, can influence its localization and activity by directing it to specific cellular compartments . These targeting signals ensure that this compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Acetylphenyl)thiourea can be synthesized through the reaction of 4-aminoacetophenone with phenyl isothiocyanate in dry toluene. The reaction involves refluxing the reactants to form the desired thiourea derivative . Another method involves the treatment of 2,4-dichlorobenzoyl chloride with potassium thiocyanate in dry acetone to form an isothiocyanate intermediate, which then reacts with acetyl aniline to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (4-Acetylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

Uniqueness: (4-Acetylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential for forming coordination complexes, making it valuable in various applications.

Properties

IUPAC Name

(4-acetylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUKYOXYSWCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370651
Record name (4-acetylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71680-92-7
Record name 71680-92-7
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Record name (4-acetylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71680-92-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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